molecular formula C17H21N3O2S B6973023 (4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone

(4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone

Cat. No.: B6973023
M. Wt: 331.4 g/mol
InChI Key: DDQSUULGZQYNHM-UHFFFAOYSA-N
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Description

(4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a hydroxyl group and a phenylmethanone moiety linked to a thiazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyl group. The phenylmethanone moiety is then attached through a series of condensation reactions. The thiazole ring is synthesized separately and subsequently linked to the main structure via nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to accelerate reaction rates. Purification processes such as recrystallization and chromatography are often employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring and thiazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve specific solvents, temperature control, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce secondary alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its versatility allows for the creation of products with specific properties tailored to various industrial needs.

Mechanism of Action

The mechanism of action of (4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone shares similarities with other piperidine and thiazole-containing compounds, such as:
    • 4-Hydroxy-4-phenylpiperidine
    • 2-Methyl-4-thiazolylmethanamine
    • 4-Phenyl-1-piperidinylmethanone

Uniqueness

What sets this compound apart is its combination of functional groups and structural motifs

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-19-15(11-23-12)10-18-14-4-2-13(3-5-14)17(22)20-8-6-16(21)7-9-20/h2-5,11,16,18,21H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQSUULGZQYNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC2=CC=C(C=C2)C(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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